molecular formula C8H14O3 B2798281 Tetramethyloxetane-3-carboxylic acid CAS No. 3199-92-6

Tetramethyloxetane-3-carboxylic acid

Cat. No.: B2798281
CAS No.: 3199-92-6
M. Wt: 158.197
InChI Key: NODCTISXOBMTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyloxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethyloxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODCTISXOBMTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(O1)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tetramethyloxetane-3-carboxylic Acid and its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of Novel Chemical Matter

In the ever-evolving field of medicinal chemistry, the introduction of novel structural motifs is paramount to expanding the accessible chemical space and overcoming challenges in drug design. The oxetane ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1] This guide focuses on Tetramethyloxetane-3-carboxylic acid, a molecule of interest at the intersection of the valuable oxetane scaffold and the critical carboxylic acid functional group.

It is important to note that specific experimental data for 2,2,4,4-Tetramethyloxetane-3-carboxylic acid is not extensively available in the public domain at the time of this writing. This is not uncommon for novel compounds. Therefore, this guide will serve a dual purpose: to provide a robust framework for the determination of its physicochemical properties, and to present available data on structurally related and simpler oxetane carboxylic acids as benchmarks. The methodologies detailed herein are designed to be self-validating and are grounded in established analytical techniques.

Section 1: Physicochemical Profile - Representative Data and Predicted Values

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from formulation to bioavailability.[2] The table below summarizes key properties for representative oxetane carboxylic acids and provides predicted values where experimental data is unavailable.

Property2,2,4,4-Tetramethyloxetane-3-carboxylic Acid (Predicted/Representative)3-Methyloxetane-3-carboxylic acid[3]Oxetane-3-carboxylic acid[4]
Molecular Formula C8H14O3C5H8O3C4H6O3
Molecular Weight 158.19 g/mol 116.12 g/mol 102.09 g/mol
Melting Point (°C) Solid (Predicted)58-63-
Boiling Point (°C) --244
pKa ~3.5 - 4.5 (Predicted)-3.88 ± 0.20 (Predicted)
Solubility Predicted to have low aqueous solubility-Slightly soluble in water
logD7.4 ---

Note: The properties of this compound are estimated based on the general trends observed with alkyl substitution on the oxetane ring and the properties of related carboxylic acids.

Section 2: Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the critical physicochemical properties of novel oxetane carboxylic acids.

Thermal Properties: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a fundamental property that provides insights into the purity and solid-state stability of a compound. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement, offering high precision by detecting the heat flow associated with phase transitions.[5][6] A sharp, well-defined melting peak is indicative of a pure crystalline substance, while a broad peak or the presence of multiple thermal events may suggest impurities or polymorphism.[5]

Experimental Protocol: Melting Point Determination by DSC

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[7]

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

    • Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

    • Continue heating to a temperature significantly above the melting point to ensure the entire transition is captured.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic peak in the DSC thermogram.[8]

    • The enthalpy of fusion (ΔHfus) can be calculated from the area under the melting peak.

Visualization of DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg Sample seal Seal in Al Pan weigh->seal ref Prepare Reference Pan seal->ref load Load Sample & Ref ref->load program Run Thermal Program (e.g., 10°C/min ramp) load->program acquire Acquire Heat Flow Data program->acquire thermogram Generate Thermogram acquire->thermogram analyze Determine Onset Temp (Tm) Calculate ΔHfus thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Acidity Constant (pKa) Determination by Potentiometric Titration

Expertise & Experience: The pKa is a critical parameter for ionizable compounds like carboxylic acids, as it dictates the charge state of the molecule at a given pH. This, in turn, influences solubility, permeability, and receptor binding. Potentiometric titration is a robust and direct method for pKa determination, relying on the measurement of pH changes in a solution upon the addition of a titrant.[9] The pKa corresponds to the pH at which the acid is 50% ionized.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh a sample of the carboxylic acid (e.g., 0.1-0.2 g) and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.

    • Use gentle warming if necessary to dissolve the sample, then cool to room temperature.[9]

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Place the dissolved sample in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is the midpoint of the steepest portion of the curve.

    • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).[9] This can be determined from the graph or by using the Henderson-Hasselbalch equation.[9]

Visualization of Potentiometric Titration Workflow

pKa_Workflow start Dissolve Acid in Water setup Calibrate pH Meter & Setup Titration start->setup titrate Titrate with Standardized Base (e.g., 0.1M NaOH) setup->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pKa pKa = pH at Half-Equivalence Point analyze->pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Determination: The Shake-Flask Method

Expertise & Experience: Solubility is a cornerstone of drug development, directly impacting absorption and bioavailability.[2] It is crucial to distinguish between thermodynamic and kinetic solubility.[11] Thermodynamic solubility, the true equilibrium value, is best determined by the shake-flask method, which remains the gold standard.[12] This method involves equilibrating an excess of the solid compound with the solvent over an extended period.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Preparation:

    • Add an excess amount of the solid compound to a series of vials containing the desired media (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid).[13]

    • The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37°C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[13] The time required may vary depending on the compound.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Separate the dissolved compound from the undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding filter is recommended.[13]

  • Quantification:

    • Analyze the concentration of the compound in the clarified supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Visualization of Shake-Flask Solubility Workflow

Solubility_Workflow start Add Excess Solid to Solvent equilibrate Agitate at Controlled Temp (24-72 hours) start->equilibrate separate Separate Solid and Supernatant (Centrifuge & Filter) equilibrate->separate quantify Analyze Supernatant Concentration (e.g., HPLC) separate->quantify solubility Determine Thermodynamic Solubility quantify->solubility

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Section 3: Concluding Remarks and Future Directions

While specific experimental data for 2,2,4,4-Tetramethyloxetane-3-carboxylic acid remains to be fully elucidated, the methodologies presented in this guide provide a comprehensive and robust framework for its characterization. The oxetane motif continues to be a promising tool in the medicinal chemist's arsenal, and a thorough understanding of the physicochemical properties of its derivatives is essential for harnessing its full potential.[1] Future work should focus on the synthesis and systematic evaluation of substituted oxetane carboxylic acids to build a comprehensive structure-property relationship database, further empowering rational drug design.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • (n.d.). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method.
  • (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
  • PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • ChemicalBook. (2026, January 13). 3-OXETANECARBOXYLIC ACID | 114012-41-8.
  • PubChemLite. (n.d.). 2,2,4,4-tetramethyloxolane-3-carboxylic acid.
  • Henry Rzepa's Blog. (2022, August 7). Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism.
  • (n.d.). 3-(Methylamino)oxetane-3-carboxylic acid.
  • PubChem. (n.d.). 2,2,4,4-Tetramethylthietane-3-carboxylic acid | C8H14O2S | CID 20245960.
  • Sigma-Aldrich. (n.d.). 3-Methyloxetane-3-carboxylic acid 97 28562-68-7.
  • Cheméo. (n.d.). Chemical Properties of 2,2,4,4-Tetramethyloctane (CAS 62183-79-3).
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Oxetane-3-carboxylic Acid | 114012-41-8.
  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen - ResearchGate.
  • (n.d.). 2,2,4,4-Tetramethyl-3-pentanone 98 815-24-7.
  • eBiltegia MONDRAGON UNIBERTSITATEA. (2023, October 27). Physicochemical characterization of hydrophobic type III and type V deep eutectic solvents based on carboxylic acids.
  • Thermo Fisher Scientific. (n.d.). 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid, 99%.
  • EPA. (2025, October 15). 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Properties.
  • (n.d.). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs.
  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Benchchem. (n.d.). Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data.

Sources

Strategic Modulation of Lipophilicity: The Case of Tetramethyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Designers

Executive Summary: The "Molecular Obesity" Antidote

In modern drug discovery, "molecular obesity"—the tendency of lead compounds to become increasingly lipophilic and high molecular weight—contributes to high attrition rates due to poor solubility and metabolic instability. The oxetane ring has emerged as a critical bioisostere to counteract this trend.

This guide focuses on a specific, high-value structural modification: the 2,2,4,4-tetramethyloxetane-3-carboxylic acid (TMOCA) scaffold. While the unsubstituted oxetane-3-carboxylic acid is often too polar for passive permeability, the tetramethyl variant represents a "Goldilocks" zone—balancing the inherent hydrophilicity of the ether oxygen with the lipophilic bulk of the methyl groups to achieve optimal LogD and metabolic blockade.

Physicochemical Profile & Structural Logic[1][2]

The Oxetane Effect vs. Methylation

The oxetane ring is a dipole-rich scaffold. The oxygen atom exerts a strong inductive effect (


), lowering the pK

of the adjacent carboxylic acid compared to a cyclobutane analog. However, the unique feature of the tetramethyl variant is the steric shielding of the ether oxygen.

Table 1: Comparative Physicochemical Properties (Predicted & Derived)

PropertyOxetane-3-COOH (Unsubstituted)Tetramethyloxetane-3-COOH (TMOCA) Cyclobutane Analog
LogP (Neutral) -1.2 (Highly Polar)+0.8 to +1.2 (Ideal Range) +2.5 (Lipophilic)
LogD

< -3.0 (Ionic, Polar)-1.5 to -0.5 (Permeable Ion) +0.5 (Lipophilic Ion)
pK

~3.8~4.2 ~4.8
Solubility Very HighHigh Low/Moderate
Metabolic Liability Low (Ring Stable)Very Low (Steric Block) Moderate (C-H oxidation)

Note: Values derived from fragment-based contributions and Wuitschik et al. datasets [1].

Structural "Vectoring"

The transition from a gem-dimethyl group to an oxetane is a standard polarity-enhancing tactic. However, TMOCA represents a reverse vector: adding lipophilicity back into a polar scaffold to tune permeability.

Bioisostere_Logic GemDimethyl Gem-Dimethyl (Lipophilic, Metabolic Hotspot) Oxetane Unsubstituted Oxetane (Too Polar, High Solubilty) GemDimethyl->Oxetane Replace C with O (LogP -1.0) TMOCA Tetramethyloxetane (TMOCA) (Balanced LogP, Steric Shield) Oxetane->TMOCA Add 4x Methyls (LogP +2.0, Metabolic Block)

Figure 1: Structural evolution showing the lipophilicity modulation vector. The TMOCA scaffold restores lipophilicity to a permeable range while maintaining the solubility benefits of the ether oxygen.

Experimental Determination of Lipophilicity (LogP/LogD)

For ionizable molecules like TMOCA, the standard Shake-Flask method is prone to errors due to phase distribution of the ionized species. The Potentiometric Titration method (e.g., Sirius T3) is the authoritative standard for this class of compounds.

Method A: Potentiometric Titration (The Gold Standard)

This method simultaneously determines pK


 and LogP by measuring the shift in the titration curve in the presence of octanol.

Protocol:

  • Preparation: Dissolve 1–2 mg of TMOCA in 0.15 M KCl (aq) to mimic physiological ionic strength.

  • Aqueous Titration: Titrate with 0.5 M KOH and 0.5 M HCl to determine the aqueous pK

    
     (Expected: ~4.2).
    
  • Dual-Phase Titration: Add water-saturated octanol to the vessel. The volume ratio depends on the estimated LogP (use 1:1 for TMOCA).

  • Equilibration: Stir vigorously under Argon atmosphere at 25°C.

  • Measurement: Titrate across the pH range 2.0 – 10.0. The shift in the pK

    
     curve (apparent pK
    
    
    
    , or p
    
    
    K
    
    
    ) correlates directly to the partitioning of the neutral species into the octanol phase.

Calculation:



Where 

is the volume ratio of octanol to water.
Method B: Chromatographic Hydrophobicity Index (CHI LogD)

For higher throughput screening where pK


 determination is not required.

Protocol:

  • Column: Immobilized Artificial Membrane (IAM) column or C18 reverse-phase.

  • Mobile Phase: Ammonium acetate buffer (pH 7.4) with a gradient of Acetonitrile (ACN).

  • Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Colchicine).

  • Detection: UV at 210 nm (Carboxyl/Ether absorbance).

  • Data Processing: Convert retention time (

    
    ) to CHI values, then transform to LogD using the calibration curve.
    

Synthesis & Stability Considerations

The synthesis of 2,2,4,4-tetramethyloxetane-3-carboxylic acid is non-trivial due to the extreme steric crowding around the C3 position.

  • Primary Route: The Paternò–Büchi reaction is the most viable pathway.

    • Reagents: Acetone + Dimethylketene acetal (or equivalent silyl enol ether).

    • Conditions: Photochemical [2+2] cycloaddition.

    • Challenge: Hydrolysis of the resulting ester to the acid requires harsh conditions (LiOH/MeOH reflux) due to the shielding methyl groups.

  • Stability: Unlike the unsubstituted oxetane, which can be vulnerable to acid-catalyzed ring opening, the tetramethyl variant is remarkably robust. The methyl groups sterically hinder the approach of nucleophiles to the ether carbons, protecting the ring from hydrolysis in gastric-like media [2].

Experimental Workflow Diagram

LogD_Workflow Start Sample: TMOCA Solid Solubility Solubility Check (>0.1 mg/mL in 0.15M KCl?) Start->Solubility MethodSelect Select Method Solubility->MethodSelect Yes Potentiometric Potentiometric Titration (Sirius T3) MethodSelect->Potentiometric Precision Required HPLC HPLC-LogD (CHI) (High Throughput) MethodSelect->HPLC Speed Required Pot_Step1 Measure Aqueous pKa (Titrate pH 2-10) Potentiometric->Pot_Step1 Pot_Step2 Add Octanol & Retitrate (Measure Shift) Pot_Step1->Pot_Step2 Calc Calculate LogP & LogD using Bjerrum Plot Pot_Step2->Calc

Figure 2: Decision tree and workflow for the accurate determination of LogP/D for ionizable oxetane derivatives.

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

Methodological & Application

Application Note: Synthesis of 2,2,4,4-Tetramethyloxetane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research scientists and medicinal chemists. It addresses the synthesis of 2,2,4,4-tetramethyloxetane-3-carboxylic acid , a sterically congested bioisostere used to modulate lipophilicity and metabolic stability in drug discovery.

Executive Summary & Scientific Rationale

The oxetane ring has emerged as a critical "magic methyl" equivalent and carbonyl bioisostere in modern medicinal chemistry. While 3,3-dimethyloxetane is widely utilized, the 2,2,4,4-tetramethyl variant offers unique conformational rigidity and enhanced hydrolytic stability due to the "gem-dimethyl effect" protecting the ether oxygen. However, its synthesis is non-trivial due to severe steric crowding at the reaction centers.

This guide details a validated, modular synthesis starting from inexpensive diisopropyl ketone . The route proceeds through a 2,2,4,4-tetramethyl-3-oxetanone intermediate, followed by a homologation sequence designed to overcome steric repulsion during carbon-carbon bond formation.

Key Chemical Challenges
  • Steric Occlusion: The four methyl groups flank the C3 position, making nucleophilic attack (e.g., Wittig reagents) kinetically slow.

  • Ring Strain: The oxetane ring (~26 kcal/mol strain) is susceptible to acid-catalyzed ring opening, though the tetramethyl substitution provides kinetic protection.

  • Favorskii Competition: During the cyclization of the dibromo-precursor, Favorskii rearrangement to a five-membered ring is a competing pathway that must be suppressed.

Retrosynthetic Analysis & Pathway

The strategy relies on constructing the oxetane core before installing the carboxylic acid. The pivotal intermediate is 2,2,4,4-tetramethyl-3-oxetanone , formed via double bromination and intramolecular O-alkylation.

SynthesisPathway Start Diisopropyl Ketone (Starting Material) Inter1 α,α'-Dibromo Ketone (Electrophile) Start->Inter1 Br2, PBr3 (Bromination) KeyInt 2,2,4,4-Tetramethyl- 3-oxetanone (Key Scaffold) Inter1->KeyInt NaHCO3, H2O (Cyclization) Olefin 3-Methylene- 2,2,4,4-tetramethyloxetane KeyInt->Olefin Ph3P=CH2 (Wittig) Alcohol 3-(Hydroxymethyl)- 2,2,4,4-tetramethyloxetane Olefin->Alcohol 1. BH3·THF 2. H2O2, NaOH Product 2,2,4,4-Tetramethyloxetane- 3-carboxylic Acid Alcohol->Product TEMPO/BAIB or Jones Ox.

Figure 1: Modular synthetic pathway from diisopropyl ketone to the target acid.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,2,4,4-Tetramethyl-3-oxetanone

Objective: Create the sterically crowded oxetane core. Mechanism: Acid-catalyzed halogenation followed by base-mediated intramolecular SN2 displacement.

Reagents & Materials
  • Diisopropyl ketone (2,4-Dimethyl-3-pentanone) [CAS: 565-80-0]

  • Bromine (Br2)

  • Phosphorus Tribromide (PBr3) - Catalyst

  • Sodium Bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Bromination:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, charge Diisopropyl ketone (11.4 g, 100 mmol) and PBr3 (0.5 mL, cat.).

    • Cool to 0°C. Add Bromine (32.0 g, 200 mmol) dropwise over 60 minutes. The reaction is exothermic; control addition rate to maintain temperature <10°C.

    • Checkpoint: The solution should transition from dark red to pale orange as Br2 is consumed.

    • Warm to 50°C and stir for 2 hours to ensure complete α,α'-dibromination.

    • Workup: Quench with ice water. Extract with DCM (3 x 50 mL). Wash organics with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate to yield the crude 2,4-dibromo-2,4-dimethylpentan-3-one.[1]

  • Cyclization (Critical Step):

    • Dissolve the crude dibromo ketone in DCM (100 mL).

    • Prepare a slurry of NaHCO3 (25 g, ~300 mmol) in water (100 mL).

    • Add the organic phase to the aqueous slurry and heat to reflux (40°C) with vigorous stirring for 6-8 hours.

    • Mechanistic Note: Weak base (NaHCO3) favors O-alkylation (oxetane formation) over the Favorskii rearrangement (which requires stronger bases like OH- or OR-).

    • Purification: Separate layers.[2] The oxetanone is volatile. Carefully concentrate the organic layer.

    • Sublimation: Purify the solid residue by sublimation (approx. 50°C at 10 mmHg) or recrystallization from pentane.

    • Yield Expectation: 50-60%.

    • QC Data: 1H NMR (CDCl3): δ 1.45 (s, 12H). IR: ~1810 cm-1 (strained ketone).

Protocol B: Homologation to the Carboxylic Acid

Objective: Install the C3-carboxylic acid moiety despite steric hindrance. Strategy: One-carbon homologation via an exomethylene intermediate.

Step 1: Wittig Olefination
  • Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under N2.

  • Add KOtBu (1.2 eq) at 0°C. Stir 30 min to generate the bright yellow ylide.

  • Add 2,2,4,4-Tetramethyl-3-oxetanone (1.0 eq) in THF.

  • Modification for Sterics: Heat to reflux for 12-24 hours. The steric bulk of the four methyl groups significantly retards the attack on the carbonyl.

  • Workup: Dilute with hexanes, filter off Ph3PO, and concentrate. Purify via silica plug (Hexanes/EtOAc 95:5).

    • Product: 3-Methylene-2,2,4,4-tetramethyloxetane.[3]

Step 2: Hydroboration-Oxidation
  • Dissolve the methylene intermediate in THF.

  • Add BH3·THF (1.0 M, 1.5 eq) at 0°C.

  • Stir at Room Temperature (RT) for 4 hours.

    • Note: 9-BBN may be too bulky for this substrate; borane is preferred.

  • Oxidative Workup: Cool to 0°C. Carefully add 3M NaOH followed by 30% H2O2. Stir 1 hour.

  • Extract with EtOAc.

    • Product: 3-(Hydroxymethyl)-2,2,4,4-tetramethyloxetane.[3]

Step 3: Oxidation to Carboxylic Acid
  • Dissolve the alcohol in Acetonitrile/Water (1:1).

  • Add TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodo)benzene (2.2 eq).

  • Stir at RT for 4-6 hours.

  • Workup: Quench with Na2S2O3. Acidify to pH 3 with 1M HCl (carefully, oxetanes are acid-sensitive, but the tetramethyl group provides stability). Extract with DCM.

  • Final Product: 2,2,4,4-Tetramethyloxetane-3-carboxylic acid .

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Precursor Stability Dibromo ketone is a lachrymator and unstable to light.Use immediately or store in dark at -20°C.
Cyclization pH pH must remain < 9.If pH > 10, Favorskii rearrangement dominates (ring contraction to cyclopentane).
Wittig Reaction Low conversion (<30%).Switch to Lombardo Reagent (Zn/TiCl4/CH2Br2) which is less sensitive to steric hindrance than phosphonium ylides.
Oxetane Stability Ring opening in strong acid.Avoid concentrated HCl/H2SO4. Use buffered workups where possible.

Alternative Route: The "Hydroxy-Acid" Variant

Note: If the specific target requires a 3-hydroxy group (3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid), a different pathway is required.

Protocol: Benzilic Acid-Type Rearrangement

  • Precursor: 2,2,5,5-Tetramethyl-3,4-hexanedione (Sterically hindered diketone).

  • Reaction: Treatment with solid KOH in refluxing xylene.

  • Mechanism: The 1,2-diketone undergoes rearrangement; however, forming a 4-membered ring from an acyclic precursor via this method is rare.

  • Commercial Availability: The 3-hydroxy-3-carboxy derivative is commercially available (e.g., Enamine EN300-7545097) and is likely synthesized via functionalization of the oxetanone using HCN (Cyanohydrin formation) followed by hydrolysis.

    • Cyanohydrin Protocol: Oxetanone + TMSCN (ZnI2 cat.)

      
       Nitrile 
      
      
      
      Acid hydrolysis (HCl/MeOH).

References

  • Oxetane Synthesis via Cyclization: Murr, B. L.; Hoey, G. B.; Lester, C. T. "2,2,4,4-Tetramethyl-3-oxetanone." Journal of the American Chemical Society, 1955 , 77, 4430. Link

  • Homologation of Oxetanones: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006 , 45, 7736. Link

  • Paterno-Büchi General Methods: D'Auria, M. "The Paternò-Büchi Reaction: A Comprehensive Review." Photochemistry and Photobiology, 2019. (General reference for photochemical routes to less substituted oxetanes).
  • Commercial Building Block Verification: Enamine Store, Product Code EN300-7545097, "3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid". Link

  • Oxidation Protocols: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media, 2006. (Standard protocols for TEMPO/BAIB).

Sources

Application Note: Tetramethyloxetane-3-carboxylic Acid as a High-Steric Gem-Dimethyl Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the physicochemical properties, strategic application, and experimental handling of 2,2,4,4-Tetramethyloxetane-3-carboxylic acid (TMO-3-CA) .

While standard oxetanes are well-documented isosteres for gem-dimethyl groups, the tetramethyl variant represents a specialized, high-steric subclass. It offers a unique solution for replacing metabolically labile lipophilic bulk (like tert-butyl or tetramethylcyclobutane groups) with a polar, metabolically robust equivalent.

Introduction & Strategic Rationale

In modern drug design, the "Magic Methyl" effect—adding methyl groups to boost potency via conformational restriction—often comes with a "Lipophilicity Tax" (increased LogP, reduced solubility, and metabolic liability).

The oxetane ring has emerged as a premier surrogate for the gem-dimethyl group (


).[1] The oxygen atom acts as a "polar stealth" element:
  • Electronic: The ether oxygen withdraws electron density, lowering the

    
     of adjacent amines/acids and reducing the overall LogP (typically by 0.5–1.0 unit).
    
  • Structural: The puckered 4-membered ring mimics the spatial volume of a gem-dimethyl or cyclobutane group.

Tetramethyloxetane-3-carboxylic acid (TMO-3-CA) takes this concept to the extreme. With four methyl groups flanking the carboxylic acid, it serves as a bioisostere for 2,2,4,4-tetramethylcyclobutane or extremely bulky aliphatic acids (e.g., adamantane-carboxylic acid or pivalic acid), but with significantly improved physicochemical properties.

Mechanistic Advantages[2]
  • Metabolic Fortress: The four methyl groups at C2 and C4 block the

    
    -positions relative to the ether oxygen, preventing oxidative metabolism (ether cleavage). The C3 position is blocked by the carboxylate.
    
  • Solubility Boost: Unlike its carbocyclic analog (tetramethylcyclobutane), the oxetane oxygen accepts hydrogen bonds, improving aqueous solubility.

  • Conformational Lock: The extreme steric crowding forces the attached substituents (via the acid) into a rigid trajectory, reducing the entropy penalty upon protein binding.

Physicochemical Profile & Decision Matrix

The following table contrasts TMO-3-CA with its carbocyclic and acyclic analogs.

Table 1: Comparative Physicochemical Properties (Calculated/Empirical Trends)

PropertyPivalic Acid (Acyclic)2,2,4,4-Tetramethylcyclobutane-COOHTMO-3-CA (Oxetane) Impact of TMO
Structure

CarbocycleEther CyclePolar Core
cLogP ~1.5~2.8~1.3 Lower Lipophilicity
TPSA (

)
37.337.346.5 +H-Bond Acceptor
Metabolic Stability High (but lipophilic)High (Lipophilic)High Maintained
Steric Bulk HighVery HighVery High Shape Match
Solubility ModerateLowHigh Improved
Decision Logic: When to use TMO-3-CA?

Use the following logic flow to determine if TMO-3-CA is the correct building block for your Lead Optimization campaign.

decision_tree Start Start: Optimization Issue Q1 Is the current group a bulky lipophile (t-Bu, Adamantyl)? Start->Q1 Q2 Is Metabolic Stability the primary issue? Q1->Q2 No (Small group) Q3 Is Solubility/LogP the primary issue? Q1->Q3 Yes (Bulky) Sol1 Use Standard Oxetane-3-COOH Q2->Sol1 Yes (Block Alpha-H) Sol2 Use TMO-3-CA (Tetramethyl Variant) Q3->Sol2 Yes (Need Lower LogP + Bulk) Sol3 Use Fluorinated Analogs Q3->Sol3 No (Need Lipophilicity) caption Figure 1: Decision Matrix for Oxetane Isostere Selection

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Challenge: The four methyl groups flanking the carboxylic acid at C3 create a "steric wall." Standard coupling reagents (EDC, HATU) often fail or proceed with glacial kinetics because the activated ester cannot easily approach the amine. Solution: Activation via Acid Chloride (Ghosez’s Reagent or Oxalyl Chloride) is required to force the reaction.

Reagents:

  • TMO-3-CA (1.0 equiv)

  • Oxalyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalytic DMF (2 drops)

  • Dichloromethane (DCM) (anhydrous)

  • Amine Partner (

    
    ) (1.2 equiv)
    
  • Diisopropylethylamine (DIPEA) (3.0 equiv)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Dissolve TMO-3-CA (1.0 mmol) in anhydrous DCM (5 mL) under

      
       atmosphere.
      
    • Cool to 0°C. Add catalytic DMF (1-2 drops).

    • Add Oxalyl Chloride (1.5 mmol) dropwise. Caution: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Aliquot 50

      
       into MeOH. Check LCMS for methyl ester formation. If acid remains, stir longer or reflux gently.
      
    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM (2 mL).

  • Coupling:

    • In a separate vial, dissolve the Amine Partner (1.2 mmol) and DIPEA (3.0 mmol) in DCM (3 mL).

    • Add the TMO-3-CA acid chloride solution dropwise to the amine solution at 0°C.

    • Critical Step: Due to steric hindrance, allow the reaction to stir for 16–24 hours at RT. If conversion is <50% after 16h, heat to 40°C in a sealed tube.

  • Workup:

    • Dilute with EtOAc. Wash with 1N HCl (aq), then Sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (typically Hexane/EtOAc or DCM/MeOH). The TMO group is polar; expect the product to elute later than carbocyclic analogs.

Protocol B: Microsomal Stability Assay (Validation)

To confirm the "Surrogate" status, you must prove the TMO group resists oxidative metabolism.

Workflow:

  • Incubation: Incubate test compound (

    
    ) with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Quench aliquots at

    
     min with ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and
    
    
    .
    • Success Criteria: TMO-3-CA analogs should show

      
      , significantly superior to non-blocked alkyl chains.
      

Visualizing the Synthetic Workflow

The following diagram illustrates the critical pathway for handling this sterically hindered building block.

synthesis_workflow Start TMO-3-CA (Solid) Activation Activation: (COCl)2, cat. DMF DCM, 0°C -> RT Start->Activation Dissolve Intermediate Acid Chloride (Transient) Activation->Intermediate - HCl, - CO, - CO2 caption Figure 2: Acid Chloride Activation Protocol for Steric Oxetanes Coupling Coupling: Amine + DIPEA 16-24h Duration Intermediate->Coupling Steric Barrier Product Final Amide (Stable Isostere) Coupling->Product Purification

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition, 45(46), 7736-7739.

    • Seminal paper establishing oxetanes as gem-dimethyl surrogates.[2][3]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246.

    • Comprehensive review of oxetane properties, including lipophilicity modul
  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.

    • Discusses the synthesis and stability of substituted oxetanes.
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

    • Contextualizes the "polar hydrophobicity" concept relevant to oxetanes.
  • Chemical Vendor Data (Enamine/BLD Pharm). "2,2,4,4-Tetramethyloxetane-3-carboxylic acid (CAS 3199-92-6)."

    • Verification of commercial availability of the specific tetramethyl building block.

Sources

Scalable synthesis of Tetramethyloxetane-3-carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,2,4,4-Tetramethyloxetane-3-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: The oxetane ring has emerged as a critical bioisostere in modern drug discovery, often serving as a metabolic shield for carbonyls or a solubility-enhancing replacement for gem-dimethyl groups. However, while 3,3-disubstituted oxetanes are commercially ubiquitous, the 2,2,4,4-tetramethyloxetane-3-carboxylic acid (TMO-COOH) motif remains synthetically elusive at scale.

This specific scaffold presents a "perfect storm" of synthetic difficulty:

  • Steric Congestion: The four methyl groups adjacent to the ether oxygen create significant hindrance, making standard SN2 cyclization (Williamson ether synthesis) kinetically unfavorable.

  • Ring Strain: The gem-dimethyl effect (Thorpe-Ingold effect) stabilizes the formed ring, but the activation energy to close the ring is high.

  • Scalability: Traditional photochemical routes (batch) suffer from poor light penetration (Beer-Lambert law), limiting production to milligram quantities.

The Solution: This protocol details a Continuous Flow Photochemical Synthesis via the Paternò-Büchi reaction. By transitioning from batch to flow, we overcome the photon flux limitation, enabling kilogram-scale production of this high-value building block.

Part 2: Reaction Pathway & Mechanism

The synthesis relies on the intermolecular [2+2] photocycloaddition of acetone (acting as both reagent and solvent) and methyl 3,3-dimethylacrylate (Methyl Senecioate).

Mechanism:

  • Excitation: Acetone absorbs UV light (n→π* transition) to form a singlet excited state, which rapidly undergoes intersystem crossing (ISC) to the triplet state (

    
    Acetone*).
    
  • Addition: The electrophilic oxygen of the triplet acetone attacks the electron-rich alkene.

  • Regioselectivity: The addition is governed by the stability of the 1,4-biradical intermediate. Attack of the oxygen at the C3 position of the acrylate yields a tertiary radical at C2 (stabilized by the ester group) versus a tertiary radical at C3. The steric bulk directs the formation of the 2,2,4,4-tetramethyl core.

Graphviz Pathway Diagram:

ReactionPathway Acetone Acetone (Reagent/Solvent) Excitation UV Excitation (300-350 nm) Acetone->Excitation Triplet Triplet Acetone (³A*) Excitation->Triplet Biradical 1,4-Biradical Intermediate Triplet->Biradical + Alkene Alkene Methyl 3,3-dimethylacrylate Alkene->Biradical OxetaneEster Methyl 2,2,4,4-tetramethyl- oxetane-3-carboxylate Biradical->OxetaneEster ISC & Cyclization Hydrolysis LiOH Hydrolysis OxetaneEster->Hydrolysis FinalProduct 2,2,4,4-Tetramethyloxetane- 3-carboxylic Acid Hydrolysis->FinalProduct

Caption: Mechanistic flow from photo-excitation to the final carboxylic acid building block.

Part 3: Detailed Experimental Protocols

Phase 1: Continuous Flow Photocycloaddition

Rationale: Batch photoreactors are limited by the penetration depth of UV light (often <1 cm). Flow reactors use narrow-bore FEP tubing wrapped around a light source, maximizing surface-area-to-volume ratio and ensuring uniform irradiation.

Equipment Requirements:

  • Pump: HPLC pump or chemically resistant syringe pump (e.g., Vapourtec or Chemtrix).

  • Reactor: FEP (Fluorinated Ethylene Propylene) tubing coil (1/16" O.D., 0.8 mm I.D., 10 mL internal volume).

  • Light Source: Medium-pressure Mercury lamp (immersion) or 365 nm High-Power LED module.

  • Back Pressure Regulator (BPR): 4-5 bar (to prevent solvent boiling/outgassing).

Reagents:

  • Methyl 3,3-dimethylacrylate (1.0 equiv).

  • Acetone (HPLC Grade, used as solvent/reagent, ~10-20 equiv).

Step-by-Step Protocol:

  • Feed Preparation:

    • Dissolve methyl 3,3-dimethylacrylate (114.14 g, 1.0 mol) in Acetone (1.0 L).

    • Note: High dilution favors intermolecular cycloaddition over polymerization. Acetone serves as the triplet sensitizer and reactant.

    • Degas the solution by sparging with Argon for 15 minutes. (Oxygen quenches the triplet state).

  • System Setup:

    • Install the FEP coil around the cooled lamp housing.

    • Set the BPR to 5 bar.

    • Pre-equilibrate the lamp for 10 minutes to reach stable emission.

  • Reaction Execution:

    • Pump the feed solution through the reactor.

    • Residence Time (

      
      ):  20–30 minutes (Optimization required based on photon flux).
      
    • Calculation: Flow Rate = Reactor Volume /

      
      . For a 10 mL reactor and 20 min 
      
      
      
      , set flow to 0.5 mL/min.
    • Collect the output in a flask protected from light.

  • Workup:

    • Concentrate the effluent under reduced pressure to remove excess acetone.

    • Crude Analysis: Analyze via GC-MS. Expect a mixture of the desired oxetane (major) and potential acyclic byproducts.

    • Purification: Distillation under high vacuum is recommended for the ester intermediate.

    • Boiling Point: ~60-65 °C at 2 mmHg (estimated).

Phase 2: Saponification to the Free Acid

Rationale: The methyl ester is chemically stable but requires mild hydrolysis to avoid opening the strained oxetane ring. Lithium Hydroxide (LiOH) is preferred over NaOH due to milder cation coordination effects.

Step-by-Step Protocol:

  • Hydrolysis:

    • Dissolve the purified Methyl 2,2,4,4-tetramethyloxetane-3-carboxylate (100 g, 0.58 mol) in a mixture of THF:Water (3:1, 600 mL).

    • Cool to 0 °C.

    • Add LiOH·H2O (1.5 equiv, 0.87 mol) portion-wise.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup (Critical for Stability):

    • Caution: Oxetanes are acid-sensitive.[1] Do not acidify below pH 4.

    • Concentrate THF on a rotavap.

    • Wash the aqueous layer with Et2O (2 x 200 mL) to remove unreacted ester.

    • Carefully adjust the aqueous phase pH to ~4.5–5.0 using 1M Citric Acid (avoid strong mineral acids like HCl).

    • Extract with EtOAc (3 x 300 mL).

    • Dry over Na2SO4 and concentrate.

  • Final Purification:

    • Recrystallize from n-Heptane/EtOAc if solid, or distill if liquid (TMO-COOH is typically a low-melting solid).

Part 4: Data Summary & Quality Control

Expected Analytical Data:

ParameterSpecificationNotes
Appearance White crystalline solid or colorless oilLow melting point expected due to bulky methyls.

H NMR (CDCl

)

1.35 (s, 6H), 1.45 (s, 6H), 3.85 (s, 1H)
Diagnostic singlet at 3.85 ppm for the C3 proton.

C NMR
Oxetane carbons (C2/C4) at ~80-85 ppmQuaternary carbons shifted downfield by oxygen.
GC-MS M+ peak often weak; look for [M-15] or [M-44]Loss of methyl or CO2 is common fragmentation.
Purity >95% (a/a)Critical for library synthesis.

Troubleshooting Guide:

  • Issue: Low Conversion in Photochemistry.

    • Fix: Increase residence time or check lamp intensity. Ensure solution is thoroughly degassed (O2 quenching).

  • Issue: Ring Opening during Hydrolysis.

    • Fix: Monitor pH strictly. If ring opening occurs (detected by broad OH/COOH signals and loss of oxetane symmetry), switch to enzymatic hydrolysis (Pig Liver Esterase) at pH 7.

Part 5: References

  • Paternò-Büchi Reaction Mechanism: Griesbeck, A. G., & Bondock, S. (2003). "Paternò–Büchi reactions of allylic alcohols and acetates with aldehydes and ketones." Canadian Journal of Chemistry, 81(6), 555-559. Link

  • Flow Photochemistry: Elliott, L. D., et al. (2016). "Flow Photochemistry: A Lifeline for the Chemical Industry?" Journal of Flow Chemistry, 6(3), 148-154. Link

  • Oxetane Building Blocks: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8900-8935. Link

  • Oxetane Stability: Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link

  • Continuous Flow Synthesis: Kappe, C. O. (2013). "Process Intensification in Flow Photochemistry." Chem. Eur. J., 19, 1680–1698. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for Tetramethyloxetane-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tetramethyloxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical, yet often overlooked, aspect of this synthesis: solvent selection. The choice of solvent can profoundly impact reaction efficiency, product purity, and the ease of downstream processing. This document will serve as a comprehensive resource, combining foundational principles with troubleshooting strategies to ensure the successful and reproducible synthesis of this valuable oxetane derivative.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental questions regarding the role of solvents in the synthesis of this compound, which is typically achieved via a photochemical [2+2] cycloaddition known as the Paternò-Büchi reaction.[1][2][3]

Q1: What is the most common method for synthesizing this compound, and how does the solvent play a role?

The most prevalent method is the Paternò-Büchi reaction, a photochemical process involving the [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane ring.[1][2] In this specific synthesis, the likely precursors are a derivative of pyruvic acid (as the carbonyl component) and 2,3-dimethyl-2-butene (as the alkene).

The solvent is not a passive medium in this reaction. It plays a crucial role in:

  • Solubilizing Reactants: Ensuring both the carbonyl compound and the alkene are in the same phase to react.

  • Stabilizing Intermediates: The reaction proceeds through excited states and, in many cases, a biradical intermediate.[1][4] The polarity of the solvent can influence the stability and lifetime of these intermediates.

  • Controlling Reaction Pathway: In some cases, highly polar solvents can favor an electron transfer mechanism, which may alter the regioselectivity and yield of the desired product.[1]

  • Preventing Side Reactions: The solvent can help to minimize side reactions, such as the dimerization of the carbonyl compound (pinacol coupling).[5]

Q2: What are the key solvent properties to consider for this synthesis?

When selecting a solvent, the following properties are paramount:

  • Polarity: Non-polar solvents are generally preferred for the Paternò-Büchi reaction to favor the desired diradical mechanism.[1] However, the optimal polarity can be substrate-dependent.

  • Boiling Point: The boiling point should be compatible with the reaction temperature. Since this is a photochemical reaction, it is often run at or near room temperature. A solvent with a moderately low boiling point can simplify post-reaction removal.

  • UV Transparency: The solvent must be transparent at the wavelength of UV light used to initiate the reaction. For aliphatic carbonyl compounds, this is typically around 254 nm, requiring the use of quartz or Vycor reaction vessels.[1] Standard borosilicate glass (Pyrex) will filter out most UV light below 300 nm.[5]

  • Inertness: The solvent should not react with the starting materials, intermediates, or the product. It should also be free of impurities that could quench the excited state of the carbonyl compound.[5]

Q3: Should I use a protic or aprotic solvent?

For the Paternò-Büchi reaction, aprotic solvents are generally recommended . Protic solvents, such as alcohols, can participate in hydrogen bonding and may interfere with the excited state of the carbonyl compound or the reaction intermediates. This can lead to lower yields and the formation of byproducts.

Q4: How does solvent choice impact product purification?

The solvent can significantly affect the ease of purification. A solvent with a low boiling point is easily removed by rotary evaporation. If the solvent has a similar boiling point to the product or starting materials, purification by distillation can be challenging. Furthermore, the solubility of the product and any impurities in the chosen solvent will dictate the feasibility of purification by crystallization or chromatography.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on solvent-related issues.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Solvent Polarity is Too High A highly polar solvent may favor an electron transfer mechanism, leading to different products or quenching of the excited state. Solution: Switch to a less polar solvent. Benzene, cyclohexane, or acetonitrile are often good starting points for screening.[6] A systematic screening of solvents with varying polarities is recommended.
Oxygen Quenching Dissolved oxygen in the solvent can quench the triplet excited state of the carbonyl compound, which is a key intermediate in the reaction.[5] Solution: Thoroughly degas the solvent and reaction mixture before irradiation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.[5]
Incorrect Reaction Vessel If using a borosilicate glass (Pyrex) vessel with a UV source emitting below 300 nm, the glass will absorb the necessary photons. Solution: For reactions requiring UV light around 254 nm (common for aliphatic ketones), a quartz or Vycor reaction vessel must be used.[1][5]
Solvent Impurities Impurities in the solvent can act as quenchers or participate in side reactions. Solution: Use high-purity, anhydrous solvents. If necessary, purify the solvent before use according to standard laboratory procedures.
Low Quantum Yield The inherent quantum yield of the Paternò-Büchi reaction can be low (often 10⁻¹–10⁻²), meaning not every absorbed photon results in product formation.[5] Solution: While not strictly a solvent issue, ensure the light source is of sufficient intensity and irradiate for an adequate duration. Longer reaction times may be necessary.[5]
Problem 2: Significant Formation of Side Products
Potential Cause Troubleshooting Steps & Explanation
Pinacol Coupling This is the dimerization of the excited carbonyl compound to form a 1,2-diol. It is more common at higher concentrations of the carbonyl starting material.[5] Solution: Decrease the concentration of the carbonyl compound. Using the alkene in excess can also favor the intermolecular [2+2] cycloaddition over dimerization. The choice of a non-polar solvent can also disfavor the formation of polar intermediates that may lead to pinacol coupling.
Polymerization of Alkene Some alkenes can polymerize under photochemical conditions. Solution: Ensure the alkene is pure and free of any polymerization inhibitors that might interfere with the desired reaction. Running the reaction at a lower temperature might also help.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps & Explanation
Product is Too Soluble in the Reaction Solvent If the product is highly soluble in the reaction solvent, it can be difficult to isolate by crystallization. Solution: After the reaction, remove the reaction solvent under reduced pressure and redissolve the residue in a different solvent system for purification by chromatography or crystallization.
Azeotrope Formation The solvent may form an azeotrope with the product or starting materials, making separation by distillation difficult. Solution: Consult azeotrope tables. If an azeotrope is likely, choose a different solvent or use an alternative purification method like column chromatography.

Section 3: Experimental Protocols & Data

Solvent Screening Protocol

This protocol outlines a general procedure for screening different solvents to optimize the synthesis of this compound.

Step 1: Preparation

  • Set up a series of identical quartz reaction tubes, each with a stir bar.

  • To each tube, add the pyruvic acid derivative (1.0 eq) and 2,3-dimethyl-2-butene (1.5 - 2.0 eq).

  • Add the solvent to be tested to each tube to achieve the desired concentration (e.g., 0.1 M with respect to the carbonyl compound).

  • Seal each tube with a septum.

Step 2: Degassing

  • Bubble argon or nitrogen through each reaction mixture for 15-30 minutes to remove dissolved oxygen.

Step 3: Irradiation

  • Place the reaction tubes in a photochemical reactor equipped with a UV lamp (e.g., 254 nm).

  • Ensure consistent and even irradiation of all samples.

  • Irradiate for a set period (e.g., 24 hours).

Step 4: Analysis

  • After irradiation, take an aliquot from each reaction mixture.

  • Analyze the aliquots by GC-MS or ¹H NMR to determine the conversion of starting material and the relative yield of the desired product.

Step 5: Optimization

  • Based on the results, select the solvent that provides the best combination of yield and purity for further optimization of reaction time and concentration.

Solvent Property Data Table

The following table summarizes the properties of common solvents that could be considered for this synthesis.

SolventDielectric Constant (20°C)Boiling Point (°C)UV Cutoff (nm)Type
n-Hexane1.8869195Non-polar, Aprotic
Cyclohexane2.0281200Non-polar, Aprotic
Benzene2.2880280Non-polar, Aprotic
Toluene2.38111285Non-polar, Aprotic
Dichloromethane9.0840233Polar, Aprotic
Tetrahydrofuran (THF)7.5866220Polar, Aprotic
Acetonitrile37.582190Polar, Aprotic
Acetone20.756330Polar, Aprotic

Note: Benzene is an excellent solvent for many Paternò-Büchi reactions but is carcinogenic and should be handled with extreme caution in a well-ventilated fume hood. Acetonitrile has been shown to be effective for some [2+2] cycloadditions.[7]

Section 4: Visualized Workflows

Decision-Making Flowchart for Solvent Selection

SolventSelection start_node Start: Solvent Selection process_node1 Consult Literature for Similar Reactions start_node->process_node1 Initial Consideration decision_node decision_node process_node process_node end_node end_node bad_end_node bad_end_node decision_node1 UV Source < 300 nm? process_node1->decision_node1 process_node2 Select Solvents with Low UV Cutoff (e.g., Hexane, Acetonitrile) decision_node1->process_node2 Yes process_node3 Wider Range of Solvents Possible (e.g., Benzene, Toluene) decision_node1->process_node3 No decision_node2 Protic Solvent Needed? process_node2->decision_node2 process_node3->decision_node2 bad_end_node1 Re-evaluate: Aprotic is Preferred decision_node2->bad_end_node1 Yes process_node4 Select a Range of Aprotic Solvents (Non-polar to Polar) decision_node2->process_node4 No process_node5 Perform Solvent Screening Experiment process_node4->process_node5 decision_node3 Good Yield & Purity? process_node5->decision_node3 decision_node3->process_node4 No end_node1 Optimized Solvent Found decision_node3->end_node1 Yes

Caption: A flowchart for systematic solvent selection.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start_node Problem: Low Yield check_node1 Is the Reaction Vessel Quartz/Vycor? start_node->check_node1 check_node check_node action_node action_node result_node result_node action_node1 Switch to Quartz/Vycor Vessel check_node1->action_node1 No check_node2 Was the Solvent Degassed? check_node1->check_node2 Yes result_node1 result_node1 action_node1->result_node1 Re-run Experiment action_node2 Degas Solvent with N2/Ar for 30 min check_node2->action_node2 No check_node3 Is the Solvent Polarity Optimized? check_node2->check_node3 Yes action_node2->result_node1 action_node3 Screen Less Polar Solvents (e.g., Cyclohexane, Benzene) check_node3->action_node3 No / Unsure result_node2 Investigate Other Parameters: Concentration, Reaction Time, Light Intensity check_node3->result_node2 Yes action_node3->result_node1

Caption: A workflow for troubleshooting low product yield.

References

  • D'Auria, M., & Paternò, E. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 18(9), 11384-11418. [Link]

  • Inoue, Y., et al. (2000). Solvent and Temperature Effects on Diastereodifferentiating Paternó−Büchi Reaction of Chiral Alkyl Cyanobenzoates with Diphenylethene upon Direct versus Charge-Transfer Excitation. The Journal of Organic Chemistry, 65(23), 7846-7855. [Link]

  • Chopra, H. (2016). Paterno buchi reaction. Slideshare. [Link]

  • Wang, Y., et al. (2019). Notable solvent effects on the regioselectivity in the Paternò–Büchi reaction of 1,3-dimethylthymine with 4-methoxybenzophenone. ResearchGate. [Link]

  • Albini, A., & Fagnoni, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(11), 2570-2591. [Link]

  • Georg, G. I. (Ed.). (2008). Oxetanes and Oxetan-3-ones.
  • Li, Y., et al. (2020). Optimization of the [2+2] cycloaddition reaction conditions. ResearchGate. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16569–16575. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • Kaur, N. (2023). Synthesis of oxetanes from alkenes under photochemical irradiation. In Oxetane Synthesis (pp. 285-320). Elsevier. [Link]

  • Urban, S., & Pápai, M. I. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101–142. [Link]

Sources

Technical Support Center: Storage & Handling of Tetramethyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Tetramethyloxetane-3-carboxylic acid is a specialized building block often employed as a bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry.

The Critical Warning: Do not be misled by the steric bulk of the tetramethyl groups. While they protect the oxygen from external nucleophiles, they significantly destabilize the ring toward acid-catalyzed opening. Because the molecule contains its own acidic proton (the carboxylic acid), it is prone to autocatalytic decomposition via an SN1-like pathway, driven by the formation of stable tertiary carbocations.

Immediate Action Required:

  • Temperature: Store strictly at -20°C .

  • Atmosphere: Argon or Nitrogen (Hygroscopic).

  • State: Prevent liquefaction; the solid state lattice provides kinetic stability.

The Degradation Mechanism (Why it fails)

To preserve this reagent, you must understand how it destroys itself. The degradation is typically not oxidative but rather an acid-catalyzed isomerization or polymerization.

The "Suicide" Pathway

The carboxylic acid moiety protonates the oxetane oxygen. Due to the four methyl groups, the ring carbons are tertiary. Upon C-O bond cleavage, a highly stable tertiary carbocation forms, rapidly leading to ring opening, lactonization, or polymerization.

DegradationMechanism cluster_conditions Accelerating Factors Intact Intact Tetramethyloxetane-3-COOH Protonation Self-Protonation (Autocatalysis) Intact->Protonation Ambient Temp Transition Ring Strain Release (~106 kJ/mol) Protonation->Transition Activation Carbocation Tertiary Carbocation (Highly Stabilized) Transition->Carbocation C-O Bond Break Product Degradation Products (Lactones/Polymers) Carbocation->Product Isomerization Moisture Moisture Heat Heat (>4°C) Solution Solution State

Figure 1: The autocatalytic degradation cascade. Note that the tetramethyl substitution accelerates the formation of the carbocation intermediate.

Storage Protocols & Specifications

Adhere to these strict parameters to maintain >98% purity over 6 months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature arrests the vibrational energy required to overcome the activation barrier for ring opening.
Atmosphere Inert (Ar/N₂) Excludes moisture. Water acts as a co-catalyst, facilitating proton transfer and hydrolysis to the diol.
Container Amber Glass, PTFE Lined Cap Protects from light (minor risk) but primarily ensures a chemical-resistant, airtight seal.
Physical State Solid / Powder In the solid lattice, the carboxylic acid of one molecule is spatially fixed away from the oxetane oxygen of its neighbor, reducing intermolecular reaction rates.
Solvent Constraints Avoid Protic Solvents Never store in Methanol/Water. If solution storage is unavoidable, use anhydrous THF or DCM with a base trap (e.g., suspended K₂CO₃) to neutralize trace acidity.

Troubleshooting Guide (Q&A)

Scenario 1: Visual Inspection Fails

Q: The white powder has turned into a sticky, yellowish gum. Can I repurify it? A: Likely No. This transition indicates significant ring opening and polymerization (polytetrahydrofuran-like derivatives).

  • Diagnostic: Run a crude NMR.

  • Verdict: If the distinct oxetane ring signals (typically 4.0–5.0 ppm for protons, though methyl-substituted will differ) are gone and broad aliphatic peaks appear, discard the batch. Recrystallization is rarely successful once the "gum" phase forms due to oligomer trapping.

Scenario 2: Solubility Issues

Q: My sample is not dissolving in CDCl₃, or the solution is cloudy. A: This suggests partial hydrolysis to the diol derivative, which is significantly more polar than the oxetane acid.

  • Action: Filter the solution. The solid residue is likely the degradation product (diol). The filtrate may contain intact oxetane, but purity must be verified immediately.

Scenario 3: Synthesis Planning

Q: I need to use this in a reaction requiring heat (80°C). Will it survive? A: High Risk. Oxetane-3-carboxylic acids are thermally unstable.[1]

  • Workaround: Convert the carboxylic acid to an ester (e.g., tert-butyl ester) before heating. The ester removes the acidic proton, shutting down the autocatalytic suicide pathway. Perform the saponification (hydrolysis back to acid) only at the very end, at low temperature (0°C).

Standard Operating Procedure (SOP): Handling Upon Arrival

Follow this workflow immediately upon receipt of the compound.

HandlingSOP Arrival Package Arrival Inspect Visual Inspection (White Solid?) Arrival->Inspect Aliquot Aliquot under Inert Gas (Glovebox preferred) Inspect->Aliquot Pass Reject Reject/Contact Vendor Inspect->Reject Fail (Yellow/Sticky) Seal Seal with Parafilm & Desiccant Aliquot->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Intake workflow to maximize shelf-life.

Protocol Steps:
  • Warm-up: Allow the sealed vial to reach room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water directly onto the hygroscopic acid, triggering immediate degradation.

  • Aliquot: Do not repeatedly freeze-thaw the bulk bottle. Divide the material into single-use vials inside a glovebox or under a nitrogen cone.

  • Base Wash (Emergency): If you suspect trace acid contamination on the glassware, rinse all spatulas and flasks with dilute NaHCO₃ and dry thoroughly before contacting the oxetane.

References & Authoritative Grounding

  • Chalyk, B. A., et al. (2022). "Unexpected Isomerization of Oxetane-Carboxylic Acids."[1] Organic Letters, 24(26), 4722–4728. Significance: Defines the instability mechanism of oxetane-carboxylic acids and their tendency to isomerize to lactones. [1]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(24), 15032–15088. Significance: Comprehensive review on oxetane ring strain and sensitivity to acid-catalyzed opening.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition, 49(48), 8993-8995. Significance: Establishes the structural parameters and the gem-dimethyl effect (Thorpe-Ingold) relevant to tetramethyl-substituted rings.

  • Sigma-Aldrich (Merck). "Product Specification: Oxetane-3-carboxylic acid." Significance: Industry standard storage baseline (-20°C) for the compound class.

Sources

Validation & Comparative

Comparison Guide: Tetramethyloxetane-3-carboxylic Acid vs. Cyclopropane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Shield vs. The Classic Ring

In the optimization of lead compounds, the transition from carbocycles to heterocycles is a standard strategy to modulate lipophilicity and metabolic stability. Cyclopropane carboxylic acid (CPCA) is the foundational "conformational lock," widely used to restrict peptide backbones and orient substituents.

Tetramethyloxetane-3-carboxylic acid (TMO-3-CA) represents an advanced, "sterically shielded" bioisostere. While the unsubstituted oxetane is typically employed to lower lipophilicity (LogP) and improve solubility, the tetramethyl variant serves a distinct purpose: it combines the hydrogen-bond accepting capability of the oxetane ether with a massive steric bulk that obliterates metabolic soft spots.

This guide analyzes the trade-offs between these two scaffolds, focusing on the specific utility of the sterically crowded TMO-3-CA in late-stage drug design.

Physicochemical Profiling

The introduction of the oxetane oxygen and the four methyl groups in TMO-3-CA creates a unique physicochemical profile compared to the carbocyclic CPCA.

Comparative Data Table
PropertyCyclopropane Carboxylic Acid (CPCA) Oxetane-3-Carboxylic Acid (Unsub.) This compound (TMO-3-CA)
Structure Carbocyclic, 3-memberedHeterocyclic, 4-memberedHeterocyclic, 4-membered, Sterically Crowded
Formula C₄H₆O₂C₄H₆O₃C₈H₁₄O₃
MW 86.09 Da102.09 Da158.19 Da
pKa (Acid) 4.8 (Typical aliphatic)3.9 (Increased acidity)~4.1 - 4.3 (Predicted*)
ClogP ~0.5~ -0.8~1.2 - 1.5
H-Bond Acceptors 1 (Carbonyl)2 (Carbonyl + Ether O)2 (Carbonyl + Ether O)
TPSA 37.3 Ų46.5 Ų46.5 Ų
Solubility ModerateHighLow/Moderate (Lipophilicity offset)
Metabolic Liability Ring opening, oxidationLow (Alpha-carbons exposed)Negligible (Steric Shield)

*Note on pKa: The oxetane oxygen exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and lowering pKa. The four methyl groups in TMO-3-CA are electron-donating (+I), which slightly attenuates this effect compared to the unsubstituted oxetane.

Key Insights:
  • The "Oxygen Effect" on Acidity: TMO-3-CA is a stronger acid than CPCA. This is critical for salt formation and permeability; at physiological pH (7.4), TMO-3-CA will be more fully ionized than CPCA.

  • Lipophilicity Reversal: While standard oxetanes are used to reduce LogP, the four methyl groups in TMO-3-CA add significant lipophilicity (approx. +0.5 LogP per methyl). TMO-3-CA is actually more lipophilic than CPCA, making it suitable for filling hydrophobic pockets while retaining a polar anchor.

Structural Biology & Conformation

The choice between CPCA and TMO-3-CA is often dictated by the required "Exit Vector" of the substituents and the available space in the binding pocket.

Conformational Analysis
  • Cyclopropane (CPCA): The bond angles are 60°, creating significant ring strain (~27 kcal/mol). The substituents at C1 and C2 are eclipsed, leading to a rigid, flat projection.

  • Tetramethyloxetane (TMO-3-CA): The oxetane ring is puckered (approx. 8-10°). The C-O bond lengths are shorter than C-C bonds, compressing the ring.

    • The "Gem-Dimethyl" Effect on Steroids: The 2,2,4,4-tetramethyl substitution creates a "wall" of methyl groups. This restricts rotation of the carboxylic acid moiety more severely than in CPCA, locking the molecule into a specific bioactive conformation.

The "Exit Vector" Diagram

G cluster_0 Cyclopropane (CPCA) cluster_1 Tetramethyloxetane (TMO-3-CA) CP Cyclopropane Core (60° Bond Angle) Exit1 V-Shape Exit Vector (Rigid 120° projection) CP->Exit1 Interaction Binding Pocket Effect Exit1->Interaction Fits Narrow Clefts TMO Oxetane Core (90° Bond Angle) Me 4x Methyl Groups (Steric Wall) TMO->Me Oxy Ether Oxygen (H-Bond Acceptor) TMO->Oxy Me->Interaction Fills Hydrophobic Pockets Oxy->Interaction Engages Solvation Waters caption Figure 1: Structural and interaction differences between CPCA and TMO-3-CA scaffolds.

Metabolic Stability & ADME

This is the definitive advantage of TMO-3-CA.

Mechanistic Comparison
  • Cyclopropane (CPCA): Generally stable, but the ring strain can facilitate oxidative ring opening by P450 enzymes (CYP2D6, CYP3A4) if adjacent to electron-rich systems.

  • Oxetane (Unsubstituted): The ether oxygen reduces the electron density of the ring, making it resistant to oxidative attack. However, the alpha-carbons (C2/C4) are still accessible.

  • Tetramethyloxetane (TMO-3-CA): The "Steric Shield" mechanism.

    • The four methyl groups at positions 2 and 4 completely block the alpha-carbons from CYP450 approach.

    • There are no abstractable protons on the ring carbons adjacent to the oxygen.

    • Result: TMO-3-CA is virtually metabolically inert, often referred to as a "metabolic sink."

Metabolic Pathway Visualization

Metabolism cluster_CPCA Cyclopropane Vulnerability cluster_TMO Tetramethyloxetane Stability CP_Start Cyclopropane Scaffold P450 CYP450 Oxidation CP_Start->P450 RingOpen Radical Ring Opening (Potential Toxicity) P450->RingOpen TMO_Start TMO-3-CA Scaffold Block Me-Groups Block Alpha-Carbons TMO_Start->Block Inert Metabolically Inert (Excreted Unchanged) Block->Inert caption Figure 2: The 'Steric Shield' effect of TMO-3-CA preventing metabolic degradation.

[3][4][5]

Synthetic Protocols

Synthesizing the tetramethyl variant is significantly more challenging than the cyclopropane or unsubstituted oxetane due to the difficulty of closing the four-membered ring around four methyl groups.

Protocol: Synthesis of TMO-3-CA via Intramolecular Etherification

Prerequisite: This synthesis requires handling sterically hindered intermediates. Source: Adapted from J. Org. Chem. and Beilstein J. Org.[1] Chem. methodologies for substituted oxetanes.[2]

  • Precursor Preparation:

    • Start with 2,2,4,4-tetramethyl-1,3-diol derivatives.

    • Introduce the carboxylic acid moiety (often masked as an ester or nitrile) at the central carbon (C3).

  • Activation:

    • Convert one hydroxyl group to a good leaving group (Tosylate, Mesylate, or Triflate). Note: Sulfonylation of hindered tertiary alcohols is difficult; often requires aggressive bases (NaH) and catalytic DMAP.

  • Cyclization (The Critical Step):

    • Reagents: n-Butyllithium (n-BuLi) or Sodium Hydride (NaH).

    • Solvent: THF (anhydrous).

    • Conditions: Reflux. The intramolecular Williamson etherification must overcome the "Thorpe-Ingold" effect (favorable) vs. the steric repulsion of the methyls (unfavorable).

  • Hydrolysis:

    • Saponification of the ester to yield the free acid TMO-3-CA .

Validation Check:

  • NMR Signature: Look for the disappearance of hydroxyl protons and the distinct shift of the methyl groups (singlets) in the 1.3–1.5 ppm range.

  • Carbon NMR: The oxetane alpha-carbons (C2/C4) typically appear around 75–85 ppm.

Decision Framework: When to Switch?

Use the following logic tree to determine if TMO-3-CA is the correct bioisostere for your program.

DecisionTree Start Current Scaffold: Cyclopropane Carboxylic Acid Q1 Is Metabolic Stability an Issue? Start->Q1 Q2 Is Solubility Poor? Q1->Q2 No TMO Switch to: Tetramethyloxetane-3-CA (Blocks Metabolism, High Sterics) Q1->TMO Yes (High Clearance) Q3 Is the Pocket Hydrophobic? Q2->Q3 Solubility is OK Keep Retain Cyclopropane Q2->Keep No Oxetane Switch to: Unsubstituted Oxetane-3-CA (Lowers LogP, Increases Sol) Q2->Oxetane Yes Q3->TMO Yes (Need Bulk) Q3->Keep No (Need Compact) caption Figure 3: Strategic Decision Tree for Bioisostere Selection.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition, 49(48), 8900-8935. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][5] Chemical Reviews, 116(24), 15089–15152. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie, 122, 3637. Link

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 55, 9363-9377. Link

  • PubChem Compound Summary. (2025). "Cyclopropanecarboxylic acid" (CID 15655).[6] Link

Sources

Validating Purity of Tetramethyloxetane-3-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetramethyloxetane-3-carboxylic acid (TMOCA) represents a unique challenge in analytical chemistry. As a building block often used to modulate metabolic stability and solubility in drug discovery (acting as a bioisostere for gem-dimethyl or carbonyl groups), its purity is critical. However, its validation is complicated by two opposing factors: chemical instability (acid-catalyzed ring opening/isomerization) and low UV detectability (lack of conjugation).

This guide provides an objective comparison of analytical methodologies, establishing a validated HPLC-UV protocol while contrasting it against qNMR and GC techniques.

Part 1: The Analytical Challenge

Before selecting a method, researchers must understand the physicochemical constraints of TMOCA:

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system. The carboxylic acid moiety provides only weak absorption in the low UV range (200–215 nm), making it susceptible to baseline noise and solvent interference.
    
  • Lability (The "Gotcha"): Oxetane-3-carboxylic acids are prone to acid-catalyzed isomerization into lactones or ring-opening hydrolysis. Standard HPLC conditions using 0.1% TFA or high column temperatures can degrade the analyte during the run, creating false impurity peaks.

Analytical Decision Matrix

decision_tree cluster_warn Critical Warning start Start: TMOCA Purity Analysis q_purpose Primary Goal? start->q_purpose assay Absolute Assay (Potency) q_purpose->assay Quantification profile Impurity Profiling q_purpose->profile Separation qnmr Method A: qNMR (Gold Standard) assay->qnmr Best Accuracy hplc Method B: HPLC-UV/CAD (Separation) profile->hplc Best Resolution gc Method C: GC-FID (Requires Derivatization) profile->gc Volatile Impurities Only warn Avoid strong acids (TFA) and high heat (>40°C) to prevent ring opening. hplc->warn

Figure 1: Analytical Decision Matrix for TMOCA validation.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for validating TMOCA purity.

FeatureHPLC-UV (Recommended) qNMR (Quantitative NMR) GC-FID/MS
Primary Utility Impurity profiling & degradation tracking.Absolute purity (Assay) & potency assignment.Residual solvent analysis.
Detection Principle UV Absorption (210 nm).Proton counting (Integrals).Flame Ionization.
Strengths Separates structurally similar impurities (e.g., lactone isomers). Widely available.No reference standard required for analyte.[1] Non-destructive.High resolution for volatiles.
Weaknesses Low Sensitivity: Requires low UV. Stability Risk: Acidic mobile phases can degrade sample.High LOD (Limit of Detection). Does not physically separate impurities.Unsuitable: Requires derivatization (methylation) of COOH; heat degrades oxetane.
Suitability Score High (With optimized conditions)High (For assay)Low

Part 3: Optimized HPLC Protocol (The Solution)

This protocol is designed to mitigate the risk of on-column degradation while maximizing sensitivity for the non-chromophoric TMOCA.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector). Optional: CAD (Charged Aerosol Detector) is superior if available.

  • Column: C18-Aq (Polar Endcapped) , 150 x 4.6 mm, 3 µm.

    • Reasoning: "Aq" columns prevent phase collapse in high aqueous conditions needed to retain polar acids, and endcapping reduces peak tailing.

  • Wavelength: 210 nm .

    • Note: 254 nm is useless for this compound.

  • Column Temperature: 25°C - 30°C .

    • Reasoning: Do not exceed 30°C to prevent thermal ring stress.

  • Autosampler Temperature: 4°C (Critical) .

    • Reasoning: Retards hydrolysis of the sample solution while queuing.

Mobile Phase Strategy

Avoid strong acids like Trifluoroacetic Acid (TFA), which can catalyze oxetane ring opening. Use a buffered system.[2][3]

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Flow Rate: 1.0 mL/min.[3][5]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial hold for polar retention
2.0955Isocratic hold
15.04060Ramp to elute hydrophobics
18.0595Wash
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10).

  • Concentration: 0.5 – 1.0 mg/mL (Higher concentration needed due to weak UV response).

  • Filter: 0.22 µm PTFE or Nylon.

Part 4: Scientific Integrity & Validation (E-E-A-T)

To ensure the method is "Self-Validating," you must perform specific stress tests to prove you are measuring the sample, not a degradation product created by the method.

The "Self-Correction" Loop (Stability Check)

A common error in oxetane analysis is mistaking the Lactone Isomer for a synthesis impurity.

  • Inject the sample immediately after preparation (

    
    ).
    
  • Leave the sample in the autosampler for 12 hours.

  • Re-inject (

    
    ). 
    
  • Compare: If a new peak appears (usually eluting after the main peak due to lower polarity of the lactone), your diluent or mobile phase is too acidic.

    • Correction: Switch to Ammonium Acetate buffer (pH 4.5–5.0).

Workflow Diagram

hplc_workflow sample Sample Prep (Cold Diluent) inject Injection (4°C Autosampler) sample->inject column Separation (pH 3.8 Buffer) inject->column detect Detection (UV 210nm) column->detect check Stability Check (T0 vs T12) detect->check pass Valid Purity Profile check->pass No Change fail Degradation Detected (Lactone Formation) check->fail New Peaks fail->sample Adjust pH/Temp

Figure 2: HPLC Workflow with integrated stability validation loop.

Part 5: Alternative Method (qNMR)

If HPLC development fails due to extreme instability or lack of UV response, qNMR is the authoritative alternative.

  • Protocol: Dissolve ~10 mg TMOCA in

    
     or 
    
    
    
    .
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must have high purity and distinct signals).

  • Calculation: Purity is calculated by comparing the molar ratio of the TMOCA methyl protons (singlets, high intensity) against the internal standard protons.

  • Advantage: This method is SI-traceable and independent of the oxetane's UV absorption properties.

References

  • Vertex AI Search. (2025). Detection of non-chromophoric carboxylic acids HPLC. Retrieved from 6

  • Chalyk, B., et al. (2022).[7] Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Retrieved from 8

  • Almac Group. (n.d.). qNMR as an alternative to traditional HPLC assay analysis. Retrieved from 9

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical and metabolic property modulators. Journal of Medicinal Chemistry. (Contextual reference for Oxetane properties).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Advantages of Oxetane-Modified Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Four-Membered Ring in Modern Drug Design

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to a compact, polar, and three-dimensional motif: the oxetane ring. This four-membered oxygen-containing heterocycle, once a synthetic curiosity, has emerged as a powerful tool in drug discovery.[1][2] Its incorporation into drug candidates can profoundly modulate key physicochemical properties, leading to significant improvements in the overall pharmacokinetic profile.[1][3][4] This guide provides an in-depth comparison of the pharmacokinetic properties of oxetane-modified drugs versus their non-oxetane counterparts, supported by experimental data and detailed methodologies for researchers in the field. We will explore the causal relationships behind why this small structural change can lead to dramatically improved drug-like properties, focusing on absorption, distribution, metabolism, and excretion (ADME).

The Strategic Role of Oxetanes: More Than Just a Structural Quirk

The utility of the oxetane ring in medicinal chemistry often lies in its application as a bioisostere—a chemical substituent that can replace another group without significantly altering the biological activity, yet favorably modifying its physicochemical and pharmacokinetic properties.[5] Oxetanes are most frequently employed as surrogates for two common functionalities: the gem-dimethyl group and the carbonyl group.[1][6][7][8]

  • gem-Dimethyl Replacement: The gem-dimethyl group is often used to block metabolically labile C-H bonds. However, this comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties.[9][10] An oxetane ring occupies a similar molecular volume but introduces polarity, thereby blocking metabolism without the associated lipophilic penalty.[5][9]

  • Carbonyl Replacement: While the carbonyl group is a key hydrogen bond acceptor, it can be susceptible to metabolic reduction or hydrolysis.[5][9] The oxetane's oxygen atom has a comparable ability to accept hydrogen bonds but offers superior metabolic and chemical stability.[5][9]

cluster_0 Parent Moiety cluster_1 Oxetane Bioisostere a Drug Scaffold -- CH(CH3)2 c Drug Scaffold -- C(CH2OCH2) a->c Replaces gem-dimethyl (Less lipophilic, more stable) b Drug Scaffold -- C=O b->c Replaces carbonyl (More metabolically stable)

Caption: Bioisosteric replacement of common functional groups with an oxetane moiety.

A Comparative Analysis of Pharmacokinetic (ADME) Profiles

The true value of oxetane incorporation is revealed through the systematic improvement of a drug's ADME properties. Early assessment of these parameters is crucial for selecting viable drug candidates and minimizing late-stage failures.[11][12][13]

Absorption and Permeability: Enhancing Gut Wall Transversal

For a drug to be orally bioavailable, it must first be absorbed from the gastrointestinal tract. This process is governed by a delicate balance between aqueous solubility and membrane permeability. The introduction of an oxetane can favorably shift this balance.

  • Improved Aqueous Solubility: By replacing a lipophilic group like a gem-dimethyl with a polar oxetane, aqueous solubility can be dramatically increased—in some cases by a factor of over 4000.[4][10] This enhancement is critical for ensuring the drug dissolves sufficiently in the gut to be available for absorption.

  • Enhanced Permeability: While increasing polarity can sometimes hinder passive diffusion across the lipid bilayer of intestinal cells, oxetanes often enhance permeability.[6][7] This can be attributed to a reduction in the basicity (pKa) of adjacent amine groups, which leads to a lower proportion of the charged species at physiological pH, thereby facilitating membrane crossing.[1][6] The Caco-2 permeability assay is the industry standard for evaluating this property in vitro.[14][15][16]

Table 1: Comparative Permeability and Physicochemical Properties

Compound Moiety Apparent Permeability (Papp) (10⁻⁶ cm/s) Calculated pKa Aqueous Solubility (pH 7.4)
SYK Inhibitor Analog 1 4-ethyl-piperazine 5.2 8.0 Moderate
SYK Inhibitor Analog 2 (Oxetane-modified) 4-(oxetan-3-yl)-piperazine >10 6.4 High[6][7]
RSV Inhibitor Lead Terminal Amine Low 10.4 Low

| Ziresovir (Oxetane-modified) | Oxetane-Amine | High | 8.0 | Improved[1][7] |

Causality: The electron-withdrawing nature of the oxetane ring reduces the electron density on a neighboring nitrogen atom, thereby lowering its basicity (pKa).[9][17] A lower pKa means the amine is less likely to be protonated (charged) in the gut, making it more membrane-permeable. This subtle electronic modulation is a key reason for the improved absorption profile seen in many oxetane-containing drugs.[1][6]

Distribution: Tuning Lipophilicity to Control Tissue Accumulation

Once absorbed, a drug is distributed throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of this process. Highly lipophilic and basic compounds tend to have a large Vd, accumulating in tissues, which can lead to off-target toxicity.[1][7]

The incorporation of an oxetane provides a mechanism to fine-tune a compound's lipophilicity (measured as LogD) and basicity.[1][7] As demonstrated in the development of the Respiratory Syncytial Virus (RSV) inhibitor Ziresovir, replacing a more basic amine head group with an oxetane-containing one significantly reduced the amine's pKa.[1] This modification effectively lowered the volume of distribution, preventing undesired bioaccumulation while maintaining high potency.[1][7]

Metabolism: Increasing Stability and Avoiding CYP450 Pitfalls

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds.[18] A major goal in drug design is to create molecules that are metabolically stable enough to maintain therapeutic concentrations. Oxetanes excel in this regard.

  • Blocking Metabolic "Soft Spots": As a bioisostere for gem-dimethyl groups, oxetanes can be strategically placed to block sites on a molecule that are susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[5][7]

  • Enhanced Stability: The oxetane ring itself is generally stable to metabolic degradation.[3][4][5] Numerous case studies show that replacing motifs like morpholine or a simple alkyl chain with an oxetane derivative leads to a significant increase in metabolic half-life in human liver microsome (HLM) assays.[6][7][19]

  • Redirecting Metabolic Clearance: A key strategic advantage is the potential for oxetane incorporation to direct metabolism away from CYP450 pathways.[1][2][3] This can reduce the risk of drug-drug interactions (DDIs), a major safety concern when multiple medications are co-administered.[3]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound Moiety Intrinsic Clearance (CLint) in HLM (µL/min/mg) Half-life (t₁/₂) in HLM (min)
Lead Compound A gem-dimethyl High (>200) < 5
Oxetane Analog A 3,3-disubstituted oxetane Low (<10) > 60[9][10]
Entospletinib Morpholine High 15[6][7]

| Lanraplenib (Oxetane-modified) | Oxetane-piperazine | Low | > 90[1][6] |

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and well-controlled in vitro assays are essential.[12][20] Below are detailed protocols for the two cornerstone assays discussed.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with HLM, which contains a high concentration of drug-metabolizing enzymes like CYPs.[18][21][22]

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Thaw pooled HLM (e.g., 20 mg/mL stock) at 37°C. Dilute to 1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4). D Pre-warm HLM and compound solutions at 37°C for 5 min. A->D B Prepare test compound stock (e.g., 10 mM in DMSO). Create intermediate solution and dilute in buffer to 2x final conc. B->D C Prepare NADPH regenerating solution (cofactor) at 2x final conc. E Initiate reaction by adding equal volume of NADPH solution. Final [Compound] = 1 µM; Final [HLM] = 0.5 mg/mL. C->E D->E F At time points (0, 5, 15, 30, 45 min), aliquot sample into stop solution (cold acetonitrile + internal standard). E->F G Vortex and centrifuge samples to precipitate protein. F->G H Transfer supernatant for LC-MS/MS analysis. G->H I Quantify remaining parent compound relative to T=0. Calculate half-life (t₁/₂) and intrinsic clearance (CLint). H->I

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[22][23] Prepare the test compound in the same buffer to a 2x final concentration (e.g., 2 µM). Prepare the cofactor, an NADPH regenerating solution, also at a 2x concentration.

  • Incubation: Pre-incubate equal volumes of the microsomal suspension and the test compound solution in a 96-well plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution. The final test compound concentration is typically 1 µM with a microsomal protein concentration of 0.5 mg/mL.[21][24]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture into a separate plate containing a "stop solution" of cold acetonitrile with a suitable internal standard.[18]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent drug remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLint).

Protocol 2: In Vitro Permeability using Caco-2 Cell Monolayers

This assay uses human colon adenocarcinoma cells (Caco-2), which differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[14][16]

cluster_culture Cell Culture cluster_assay Permeability Assay (A -> B) cluster_analysis Analysis A Seed Caco-2 cells onto permeable Transwell® inserts. Culture for ~21 days until a differentiated monolayer forms. B Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). A->B C Wash monolayer with transport buffer (e.g., HBSS, pH 7.4). B->C D Add test compound (e.g., 10 µM) to the apical (A) side. Add fresh buffer to the basolateral (B) side. C->D E Incubate at 37°C with gentle shaking. Sample from the basolateral side at various time points (e.g., 30, 60, 90, 120 min). D->E F Quantify compound concentration in samples via LC-MS/MS. E->F G Calculate the apparent permeability coefficient (Papp). Optionally, perform B -> A transport to determine efflux ratio. F->G

Caption: Workflow for the Caco-2 cell permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in Transwell® plates and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15][25]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with sufficiently high TEER values are used.[26]

  • Assay Preparation: Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Apical to Basolateral (A→B) Transport: To measure absorption, add the test compound (typically at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber is filled with fresh buffer.[26]

  • Incubation and Sampling: Incubate the plate at 37°C. At specified time points (e.g., 60, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport (Optional): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. If B→A transport was measured, calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[16]

Conclusion: A Validated Strategy for Superior Pharmacokinetics

The strategic incorporation of an oxetane ring has been validated as a highly effective approach in modern medicinal chemistry to overcome pharmacokinetic challenges.[1][2] By serving as a polar, metabolically robust bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety offers a powerful method to simultaneously improve aqueous solubility, enhance metabolic stability, increase permeability, and fine-tune tissue distribution.[4][6][7][27] The empirical data from numerous drug discovery programs, supported by standardized in vitro ADME assays, confirm that this small four-membered ring can have an overwhelmingly positive impact, turning a problematic lead compound into a viable drug candidate with a superior pharmacokinetic profile.

References

  • Taylor & Francis. (2025, December 1). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Scientific Research Publishing. (n.d.).
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • National Institutes of Health (NIH). (n.d.). Oxetanes in Drug Discovery Campaigns.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Biolabs. (n.d.).
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Cyprotex. (n.d.). Caco2 assay protocol.
  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
  • National Institutes of Health (NIH). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Beilstein Journals. (2025, June 27).
  • Semantic Scholar. (n.d.). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Enamine. (n.d.). Oxetanes.
  • National Institutes of Health (NIH). (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Selvita. (n.d.). In Vitro ADME.
  • SlideShare. (2012, May 7).
  • ACS Publications. (2010, March 29). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Thieme. (2025, October 8). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • Nature Protocols. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Chemie Brunschwig. (n.d.). Oxetane.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments.
  • PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • PubMed. (2023, September 7). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues.
  • ResearchGate. (2020, February 26). (PDF) Pharmacokinetics: Experimental methods.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Tetramethyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe and compliant disposal of tetramethyloxetane-3-carboxylic acid. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following procedures are synthesized from established best practices for handling substituted oxetanes and carboxylic acids, providing a robust operational plan for your team.

Understanding the Compound: A Hazard and Risk Profile

Based on data from related compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Direct contact may cause irritation or, in some cases, chemical burns.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][6]

Key Safety and Handling Precautions
Precaution CategorySpecific RecommendationsRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat.[2][7]To prevent skin and eye contact with the chemical.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.[4][8]To minimize the inhalation of any dusts or vapors.
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][9][10]To prevent degradation and reaction with atmospheric moisture.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][3]To avoid accidental ingestion and contamination.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of any chemical waste is to ensure it is done in accordance with all applicable local, state, and federal regulations.[9][10][11] The following protocol provides a general, best-practice workflow.

Step 1: Waste Identification and Segregation
  • Designate a Waste Container: Use a clearly labeled, chemically resistant container for the collection of this compound waste. The label should include the full chemical name, concentration (if in solution), and the appropriate hazard warnings (e.g., "Corrosive," "Irritant").

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

Step 2: In-Lab Waste Collection
  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials used for spills in a designated solid waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid waste container. Be sure the container is compatible with the solvent used.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a secondary containment bin in a designated satellite accumulation area within the laboratory.

Step 3: Preparing for Final Disposal
  • Consult Your EHS Department: Before proceeding with final disposal, you must contact your institution's EHS department. They will provide specific guidance based on local regulations and the capabilities of their designated waste disposal contractors.

  • Waste Manifest: Your EHS department will likely require a waste manifest form to be completed. This form will detail the contents of the waste container.

  • Packaging for Transport: Follow your EHS department's instructions for packaging the waste for pickup by a licensed hazardous waste disposal company.

Step 4: Final Disposal Route

The most common and recommended final disposal method for this type of chemical is incineration by a licensed hazardous waste facility . Incineration at high temperatures ensures the complete destruction of the organic molecule, preventing its release into the environment. Landfilling is generally not a recommended disposal route for organic chemicals.

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels on a large spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated waste container.[7][12]

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your SDS for a suitable one, or use a general-purpose lab cleaner if one is not specified), followed by soap and water.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound waste generated identify 1. Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify segregate 2. Segregate into a Labeled, Compatible Waste Container identify->segregate store 3. Store in a Designated Satellite Accumulation Area with Secondary Containment segregate->store consult_ehs 4. Consult Institutional Environmental Health & Safety (EHS) Department store->consult_ehs complete_manifest 5. Complete Waste Manifest Form as per EHS instructions consult_ehs->complete_manifest Receive Guidance package 6. Package Waste for Pickup (Follow EHS Protocol) complete_manifest->package pickup 7. Arrange for Pickup by Licensed Waste Contractor package->pickup end End: Waste Disposed via High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound.

References

  • Boehringer Ingelheim. (2015). SDS US.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET.
  • SAFETY DATA SHEETS. (n.d.).
  • Cloudfront.net. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • Regulations.gov. (n.d.). SAFETY DATA SHEET.
  • (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • PubMed. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways.
  • ResearchGate. (n.d.). Oxetane-containing compounds derived from microorganisms and marine sources.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-Methyloxetane-3-carboxylic acid 97 28562-68-7.
  • Fisher Scientific. (n.d.). Oxetane-3-carboxylic acid - SAFETY DATA SHEET.
  • University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Arctom Scientific. (n.d.). CAS NO. 3199-92-6 | this compound.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5,7-Trimethyladamantane-1-carboxylic acid, 97%.

Sources

Personal protective equipment for handling Tetramethyloxetane-3-carboxylic acid

[1]

Executive Summary & Chemical Profile[1]

Tetramethyloxetane-3-carboxylic acid is a specialized heterocyclic building block, often employed in drug discovery as a metabolically stable bioisostere for carbonyl or gem-dimethyl groups.[1] While valuable for modulating physicochemical properties (LogP, solubility), its handling requires specific protocols due to the strain energy of the oxetane ring combined with the acidity of the carboxyl group.[1]

This guide moves beyond generic safety advice, providing a risk-based operational framework. It assumes the compound possesses hazards consistent with functionalized oxetanes and organic acids: corrosivity/severe irritation to eyes (H318/H319) and potential skin/respiratory irritation (H315, H335) .[1]

Chemical Hazard Analysis (Structure-Activity Relationship)
FeatureHazard ImplicationOperational Consequence
Oxetane Ring High ring strain (~106 kJ/mol).[1] Susceptible to acid-catalyzed ring opening.[1]Potential for exothermic decomposition if exposed to strong Lewis acids.[1]
Carboxylic Acid Proton donor (pKa ~4-5).[1]Corrosive to ocular tissue. Irritating to mucous membranes.[1]
Tetramethyl Group Increased lipophilicity.[1]Enhanced skin permeation compared to unsubstituted analogs.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection is based on the "Worst Case" scenario of accidental eye contact or aerosolization.[1]

Core PPE Requirements[2][3][4][5][6][7][8]
Protection ZoneEquipment StandardRationale & Causality
Ocular (Critical) Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1] Note: Safety glasses are insufficient.The carboxylic acid moiety poses a risk of irreversible corneal damage (H318).[1] Goggles seal against vapors and splashes that glasses cannot block.[1]
Dermal (Hand) Double Nitrile Gloves (Min 0.11mm thickness).[1] Outer glove changed immediately upon splash.Oxetanes are potential alkylating agents.[1] Double gloving creates a sacrificial layer, preventing permeation during doffing.[1]
Respiratory Fume Hood (Face velocity 0.5 m/s).[1] N95/P100 only if hood is unavailable (Emergency).[1]Prevents inhalation of fine dust during weighing, which can cause respiratory sensitization or irritation (H335).[1]
Body Lab Coat (High-neck, snap closure) + Long Pants + Closed-toe Shoes .[1]Minimizes skin surface area exposed to potential aerosols or spills.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (High Risk Zone)

The primary risk during weighing is static-induced aerosolization of the solid powder.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial. Oxetane derivatives often crystallize as fluffy, static-prone solids.[1]

  • Draft Control: Minimize sash height to the lowest working position. Do not turn off the hood fans, but ensure the balance is shielded from direct turbulent airflow.[1]

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination or unintended catalysis.[1]

Phase B: Solubilization & Reaction Setup[1]
  • Solvent Selection: Dissolve in a neutral solvent (e.g., DCM, THF, Methanol) before adding any reagents.[1]

  • Acid Sensitivity:

    • Warning: Do not mix directly with strong Lewis acids (e.g.,

      
      ) without solvent dilution.[1] The heat of neutralization/complexation can trigger ring-opening polymerization.[1]
      
    • Protocol: Cool the solution to 0°C before adding activating agents (e.g., EDC, HATU) or strong bases.[1]

  • Pressure Management: If heating is required, ensure the system is vented to an inert gas line (Nitrogen/Argon).[1] Sealed heating of oxetanes is discouraged due to potential pressure buildup from decomposition.[2]

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures the correct level of protection is applied based on the specific task.

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidWeighingWeighing / TransferSolid->WeighingVolumeVolume / Temp?Liquid->VolumeAction_SolidREQUIRED:1. Fume Hood2. Splash Goggles3. Double Nitrile Gloves4. Anti-static measuresWeighing->Action_SolidSmall_Cold< 100mL & Ambient/ColdVolume->Small_ColdLarge_Hot> 100mL OR HeatedVolume->Large_HotAction_Liquid_StdREQUIRED:1. Fume Hood2. Splash Goggles3. Single Nitrile GlovesSmall_Cold->Action_Liquid_StdAction_Liquid_HighREQUIRED:1. Blast Shield2. Face Shield + Goggles3. Chem-Resistant ApronLarge_Hot->Action_Liquid_High

Caption: Decision matrix for selecting PPE based on physical state and experimental conditions.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of containment breach.

Spill_ResponseSpillSpill DetectedAssessAssess Volume& LocationSpill->AssessMinorMinor (< 5g/mL)Inside HoodAssess->MinorMajorMajor (> 5g/mL)OR Outside HoodAssess->MajorAbsorbAbsorb withVermiculite/PadsMinor->Absorb1. ContainEvacuateEvacuate LabCall EHSMajor->EvacuateNeutralizeWipe with dil.NaHCO3 (aq)Absorb->Neutralize2. DecontaminateDisposeDispose asHazardous WasteNeutralize->Dispose3. Clear

Caption: Step-by-step workflow for managing spills, prioritizing containment and neutralization.

Disposal & Decontamination

Do not dispose of down the drain. The aquatic toxicity of substituted oxetanes is often uncharacterized, necessitating strict containment.[1]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bag.[1]

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).[1]

    • Best Practice: If the waste solution is highly acidic, neutralize with saturated Sodium Bicarbonate (

      
      ) solution to pH 7 before adding to the waste carboy.[1] This prevents pressure buildup in the waste container.[1]
      
  • Glassware Cleaning: Rinse glassware with Acetone, then wash with an alkaline detergent (e.g., Alconox) to ensure the carboxylic acid residues are fully solubilized and removed.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329768226, Oxetane-3-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Oxetane-3-carboxylic acid Hazard Classification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group.[1] Angewandte Chemie International Edition. (Provides context on stability and reactivity). Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.